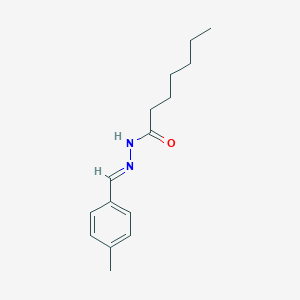
N'-(4-methylbenzylidene)heptanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-methylbenzylidene)heptanohydrazide, also known as MBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBH belongs to the class of hydrazones and has a molecular formula of C16H22N2O. In
作用機序
The mechanism of action of N'-(4-methylbenzylidene)heptanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and/or the disruption of cellular processes. In antimicrobial and antifungal applications, N'-(4-methylbenzylidene)heptanohydrazide has been shown to inhibit the growth of microorganisms by interfering with their cell membrane integrity. In anticancer applications, N'-(4-methylbenzylidene)heptanohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N'-(4-methylbenzylidene)heptanohydrazide has been shown to have various biochemical and physiological effects depending on the application. In antimicrobial and antifungal applications, N'-(4-methylbenzylidene)heptanohydrazide has been shown to disrupt the cell membrane integrity of microorganisms, leading to their death. In anticancer applications, N'-(4-methylbenzylidene)heptanohydrazide has been shown to induce apoptosis in cancer cells, leading to their death. In agriculture, N'-(4-methylbenzylidene)heptanohydrazide has been shown to enhance plant growth and protect against pests and diseases by stimulating certain physiological processes.
実験室実験の利点と制限
One of the main advantages of N'-(4-methylbenzylidene)heptanohydrazide is its versatility in various applications. It can be easily synthesized and purified, making it a suitable candidate for various research studies. However, one of the limitations of N'-(4-methylbenzylidene)heptanohydrazide is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of N'-(4-methylbenzylidene)heptanohydrazide is not fully understood, which can make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for research on N'-(4-methylbenzylidene)heptanohydrazide. One potential direction is to investigate its potential use as an antidepressant and anxiolytic drug. Another potential direction is to explore its potential use in the synthesis of functional materials such as sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of N'-(4-methylbenzylidene)heptanohydrazide and optimize its use in various applications.
合成法
The synthesis of N'-(4-methylbenzylidene)heptanohydrazide involves the condensation reaction between 4-methylbenzaldehyde and heptanohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of N'-(4-methylbenzylidene)heptanohydrazide obtained through this method is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
N'-(4-methylbenzylidene)heptanohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(4-methylbenzylidene)heptanohydrazide has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an antidepressant and anxiolytic drug. In agriculture, N'-(4-methylbenzylidene)heptanohydrazide has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, N'-(4-methylbenzylidene)heptanohydrazide has been used as a building block for the synthesis of various functional materials such as sensors and catalysts.
特性
製品名 |
N'-(4-methylbenzylidene)heptanohydrazide |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
N-[(E)-(4-methylphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C15H22N2O/c1-3-4-5-6-7-15(18)17-16-12-14-10-8-13(2)9-11-14/h8-12H,3-7H2,1-2H3,(H,17,18)/b16-12+ |
InChIキー |
WOANUMZZNGDURJ-FOWTUZBSSA-N |
異性体SMILES |
CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)C |
SMILES |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)C |
正規SMILES |
CCCCCCC(=O)NN=CC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)


![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)


![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)